molecular formula C18H19N5O2 B5781363 ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate

ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate

Cat. No. B5781363
M. Wt: 337.4 g/mol
InChI Key: XSIIPXGWZJIDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to block the signaling pathway that promotes cell growth and division. In

Mechanism of Action

Ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This prevents the downstream signaling pathway that promotes cell growth and division, leading to cell cycle arrest and apoptosis. ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate has been shown to be highly selective for the EGFR tyrosine kinase, with minimal activity against other kinases.
Biochemical and Physiological Effects:
ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. In vivo studies have shown that ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate can inhibit tumor growth and improve survival rates in animal models of cancer. In addition, ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate has been shown to have minimal toxicity and side effects in preclinical studies.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate has several advantages for use in lab experiments. Its well-established synthesis method and high selectivity for the EGFR tyrosine kinase make it a reliable tool for studying the EGFR signaling pathway. In addition, its minimal toxicity and side effects make it a safe choice for in vitro and in vivo studies. However, ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate does have some limitations. Its potency is relatively low compared to other EGFR inhibitors, and it can be difficult to administer in vivo due to its poor solubility.

Future Directions

There are several future directions for the study of ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate. One area of research is the development of more potent analogs of ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate with improved solubility and bioavailability. Another area of research is the investigation of ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate in combination therapy with other cancer drugs to improve its efficacy. Finally, the use of ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate as a tool for studying the EGFR signaling pathway in various types of cancer could lead to new insights and potential therapeutic targets.

Synthesis Methods

Ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate can be synthesized through a multi-step process involving the reaction of 4,7-dimethyl-2-quinazolinamine and ethyl 2-chloro-4-methyl-5-pyrimidinecarboxylate. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate has been well-established in the literature and can be easily reproduced in a laboratory setting.

Scientific Research Applications

Ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate has been extensively studied for its potential use in cancer therapy. Its ability to inhibit the EGFR signaling pathway has been shown to be effective in the treatment of various types of cancer, including lung, breast, and pancreatic cancer. In addition, ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate has also been investigated for its potential use in combination therapy with other cancer drugs, such as cisplatin and gemcitabine.

properties

IUPAC Name

ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-5-25-16(24)14-9-19-17(20-12(14)4)23-18-21-11(3)13-7-6-10(2)8-15(13)22-18/h6-9H,5H2,1-4H3,(H,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIIPXGWZJIDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=NC(=C3C=CC(=CC3=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate

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